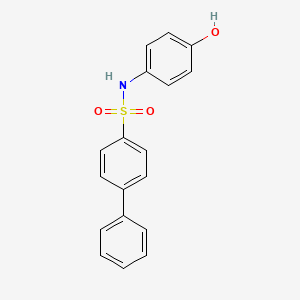
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide, also known as TINUVIN 292, is an organic compound that belongs to the class of benzophenone derivatives. It is widely used in the field of polymer chemistry as a UV absorber to protect polymers from UV radiation. In addition, it has also been studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 involves its ability to absorb UV radiation and prevent the formation of free radicals. It also has the ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
This compound 292 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to increase the levels of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 has several advantages as a research tool. It is relatively inexpensive and readily available. It is also stable under a variety of conditions, which makes it easy to handle and store. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which means that it may not be effective for long-term studies.
Future Directions
There are several potential future directions for research involving 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its potential use as a research tool for studying the effects of UV radiation and oxidative stress on cells and tissues. Further studies are needed to fully understand the potential applications of this compound 292 in these areas.
Synthesis Methods
The synthesis of 5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 involves the condensation reaction between 2-hydroxy-5-chlorobenzohydrazide and 2,2,6,6-tetramethyl-4-piperidone. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to yield a high purity product.
Scientific Research Applications
5-chloro-2-hydroxy-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)benzohydrazide 292 has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
5-chloro-2-hydroxy-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-15(2)8-11(9-16(3,4)20-15)18-19-14(22)12-7-10(17)5-6-13(12)21/h5-7,20-21H,8-9H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYBVXMPLNOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=C(C=CC(=C2)Cl)O)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)

![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)


![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)

